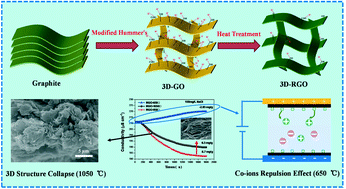The structural evolution of 3D-RGO with reduction temperature and its effect on capacitive deionization performance†
Environmental Science: Water Research & Technology Pub Date: 2022-03-08 DOI: 10.1039/D1EW00598G
Abstract
The structure control of electrode materials was one of the sticking points in capacitive deionization (CDI). In this work, a 3D cross-linked reduced graphene oxide (3D-RGO) was synthesized to effectively solve the problem of agglomeration during the reduction process. The effect of 3D-GO reduction temperature on its structure, surface functional groups, and CDI performance has been systematically analyzed. When the temperature is below 650 °C, a certain amount of functional groups remain on the 3D-RGO, which leads to an anti-CDI phenomenon due to the co-ion expulsion effect. Too high reduction temperature (above 1050 °C) will cause the collapse of the 3D-RGO framework, which results in the specific surface area and CDI performance decrease. The preferred reduction temperature is 850 °C, which results in a high specific surface area (447 m2 g−1), fewer surface functional groups, and abundant macropores and mesopores. This also achieves the highest desalination capacity of 8.7 mg g−1 at a voltage of 1.6 V in 100 mg L−1 NaCl solution. The open and interconnected porous structure of the 3D-RGO framework provides an effective substrate for later loading and modification.


Recommended Literature
- [1] Contents list
- [2] New eco-cellular concretes: sustainable and energy-efficient materials
- [3] Asymmetric A–D–π–A-type nonfullerene small molecule acceptors for efficient organic solar cells†
- [4] The crystal and molecular structure of a binuclear cobalt(III) complex with bis-(3-methoxysalicylaldehyde)ethylenedi-imine. Evidence for the bridging ability of some quadridentate Schiff bases
- [5] Sn(ii)–carbon bond reactivity: radical generation and consumption via reactions of a stannylene with alkynes†
- [6] A cyclopalladated complex of corannulene with a pyridine pendant and its columnar self-assembly†
- [7] An ultrastable olefin-linked covalent organic framework for photocatalytic decarboxylative alkylations under highly acidic conditions†
- [8] A combined chemometric and quantitative NMR analysis of HIV/AIDS serum discloses metabolic alterations associated with disease status
- [9] Ternary CuSbSe2 chalcostibite: facile synthesis, electronic-structure and thermoelectric performance enhancement†
- [10] Reduced shrinkage of sol–gel derived silicas using sugar-based silsesquioxane precursors†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 129212-21-1
-
CAS no.: 105931-56-4









